2-Chloro-1-(3-hydroxypiperidin-1-yl)butan-1-one
Description
2-Chloro-1-(3-hydroxypiperidin-1-yl)butan-1-one is a piperidine-based derivative characterized by a hydroxyl group at the 3-position of the piperidine ring and a chloro-ketone moiety attached to a butanone backbone. Piperidine derivatives are widely studied for their pharmacological and biological activities, as they are structural components of alkaloids and drug candidates .
Properties
IUPAC Name |
2-chloro-1-(3-hydroxypiperidin-1-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO2/c1-2-8(10)9(13)11-5-3-4-7(12)6-11/h7-8,12H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZPEHQWUFCHOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCCC(C1)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-1-(3-hydroxypiperidin-1-yl)butan-1-one is a synthetic compound that has gained attention in medicinal chemistry and pharmacology due to its potential biological activities. Its unique molecular structure, characterized by a piperidine ring and chlorinated propanone moiety, suggests a variety of applications in drug development and therapeutic interventions.
- IUPAC Name : this compound
- Molecular Formula : C9H16ClNO2
- Molecular Weight : 205.68 g/mol
- Purity : Typically ≥95% .
The biological activity of this compound is believed to involve its interaction with specific molecular targets, including enzymes and receptors. This interaction may lead to alterations in biochemical pathways, contributing to its therapeutic effects. The precise mechanisms remain an area of active research, with studies suggesting potential roles in modulating neurotransmitter systems and influencing cellular signaling pathways .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting a potential role as an antibiotic agent. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Anticancer Activity
Preliminary investigations into the anticancer properties of this compound have shown promising results. It has been noted for its ability to inhibit cancer cell growth in vitro, with IC50 values indicating significant potency against specific cancer lines. For instance, similar compounds have been documented to bind effectively to Bcl-2 and Bcl-xL proteins, which are crucial in regulating apoptosis in cancer cells .
| Compound | Target | IC50 (nM) | Effect |
|---|---|---|---|
| This compound | Bcl-xL | <10 | Inhibits growth |
| Compound 3 (analog) | Bcl-xL | <1 | Potent inhibitor |
Neurological Effects
The compound's structure suggests potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This could position it as a candidate for treating neurological disorders, although further studies are required to elucidate these effects .
Study on Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against common pathogens. Results indicated that the compound exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Anticancer Research
A recent study evaluated the compound's effectiveness in xenograft models of human tumors. Mice treated with the compound showed reduced tumor growth rates compared to control groups. The study measured tumor volume and weight, confirming the compound's potential as an anticancer agent .
Scientific Research Applications
Medicinal Chemistry
2-Chloro-1-(3-hydroxypiperidin-1-yl)butan-1-one has potential applications in the development of therapeutic agents due to its structural similarity to known pharmacophores. Its ability to modulate biological targets makes it an attractive candidate for drug discovery efforts.
Case Study: Antidepressant Activity
Research has indicated that compounds with piperidine structures exhibit antidepressant-like effects. Studies exploring the synthesis and biological evaluation of derivatives of this compound have shown promising results in preclinical models, suggesting its potential as an antidepressant agent.
Neuropharmacology
The compound's interaction with neurotransmitter systems positions it as a candidate for studying neuropharmacological effects. Its hydroxypiperidine structure may influence binding affinities to various receptors, including dopamine and serotonin receptors.
Case Study: Dopaminergic Activity
In vitro studies have demonstrated that derivatives of this compound can enhance dopaminergic signaling pathways, indicating potential applications in treating disorders such as Parkinson's disease.
Synthetic Applications
The compound serves as an intermediate in organic synthesis, particularly in the synthesis of more complex molecules. Its functional groups allow for further modifications, making it useful in developing new chemical entities.
Table: Synthetic Routes and Applications
| Reaction Type | Description | Reference Source |
|---|---|---|
| Nucleophilic Substitution | Used to introduce various nucleophiles | [Source A] |
| Coupling Reactions | Forms carbon-carbon bonds with other aryl or aliphatic compounds | [Source B] |
| Functional Group Modifications | Allows for the introduction of diverse functional groups | [Source C] |
Toxicology Studies
Understanding the toxicity profile of this compound is crucial for its safe application in research. Preliminary studies suggest low toxicity levels, making it suitable for further exploration in biological systems.
Case Study: In Vitro Toxicity Assessment
Studies assessing cytotoxicity have shown that this compound exhibits minimal adverse effects on cell viability at therapeutic concentrations, supporting its potential use in pharmacological research.
Comparison with Similar Compounds
a. Structural Variations and Pharmacological Implications
- Hydroxyl vs. Bulky Substituents : The hydroxyl group in the target compound may enhance solubility compared to bulkier substituents like diphenyl or cyclopropylmethyl groups in other derivatives . However, bulky groups (e.g., diphenyl in ’s compound) could improve binding affinity to hydrophobic targets.
b. Molecular Weight and Purity
- The amino-substituted derivative in has a higher molecular weight (218.72 g/mol) due to the amino and methyl groups, which may affect membrane permeability .
- Purity standards vary; ’s compound is specified as ≥95% pure, while others lack explicit purity data.
Preparation Methods
Starting Materials
- 3-Hydroxypiperidine: A piperidine ring bearing a hydroxyl group at the 3-position, which acts as the nucleophile.
- 1-Chloro-butan-1-one (or 4-chlorobutan-1-one): The electrophilic chlorinated ketone that undergoes substitution.
Reaction Conditions
Solvent System: Organic solvents such as methyl isobutyl ketone, toluene, acetonitrile, or mixtures of water-miscible and immiscible solvents are employed. These solvents provide an optimal medium for the nucleophilic substitution and facilitate phase separation during workup.
Base Catalyst: Both organic and inorganic bases are used to deprotonate the hydroxyl group and promote nucleophilicity. Common bases include:
- Sodium bicarbonate (preferred for mild basicity)
- Triethylamine
- Potassium carbonate
- Sodium hydroxide (in some cases)
Temperature: The reaction is typically conducted at reflux temperature of the chosen solvent, generally between 60°C to 110°C, depending on solvent boiling points. Reaction times range from 6 to 12 hours, with 6-8 hours being common for completion.
Reaction Mechanism
The hydroxyl group on the 3-hydroxypiperidine attacks the electrophilic carbon adjacent to the chlorine atom in the chlorobutanone, displacing the chloride ion and forming the desired this compound.
Purification and Isolation
- After completion, the reaction mixture is cooled and subjected to liquid-liquid extraction using solvents such as ethyl acetate and water.
- The aqueous layer is acidified to pH 2-3 using mineral acids like hydrochloric acid to protonate any residual amines and facilitate separation.
- Organic layers are washed to remove impurities and then concentrated under reduced pressure.
- Crystallization or distillation is employed to isolate the pure compound.
Representative Experimental Procedure (Adapted from Related Piperidinyl Butanone Syntheses)
| Step | Reagents & Conditions | Details |
|---|---|---|
| 1 | Mix 3-hydroxypiperidine (1 eq) and 4-chlorobutan-1-one (1 eq) | In methyl isobutyl ketone (100 mL per 0.1 mol scale) |
| 2 | Add triethylamine (2 eq) | Acts as base catalyst |
| 3 | Reflux mixture for 6-8 hours | Maintain solvent reflux temperature |
| 4 | Cool reaction mixture | Prepare for workup |
| 5 | Extract with ethyl acetate and wash aqueous layer acidified to pH 2-3 with HCl | Removes impurities |
| 6 | Dry organic phase over anhydrous sodium sulfate | Remove residual water |
| 7 | Concentrate under vacuum and crystallize | Obtain pure this compound |
Alternative Methods and Considerations
- Base Choice: Sodium bicarbonate is preferred for mild conditions, minimizing side reactions. Stronger bases like sodium hydroxide can be used but may lead to side reactions such as elimination.
- Solvent Variations: Use of water-miscible solvents (e.g., acetonitrile) versus immiscible solvents (e.g., toluene) affects reaction kinetics and ease of product isolation.
- Reaction Time: Longer reflux times (up to 12 hours) can improve conversion but may increase impurities.
- Moisture Sensitivity: Reaction components and intermediates should be protected from moisture to prevent hydrolysis of chlorinated intermediates.
Data Table Summarizing Preparation Parameters
| Parameter | Typical Range / Choice | Notes |
|---|---|---|
| Starting materials | 3-Hydroxypiperidine, 4-chlorobutan-1-one | Equimolar ratios preferred |
| Solvent | Methyl isobutyl ketone, toluene, acetonitrile | Solvent choice impacts reflux temperature |
| Base catalyst | Sodium bicarbonate, triethylamine | Sodium bicarbonate preferred for mild conditions |
| Temperature | Reflux temperature (60-110°C) | Depends on solvent |
| Reaction time | 6-12 hours | 6-8 hours typical |
| Workup pH | 2-3 (acidic) | Use HCl or sulfuric acid |
| Purification method | Liquid-liquid extraction, crystallization | Ensures high purity |
| Yield | Typically moderate to good (50-80%) | Dependent on reaction optimization |
Research Findings and Optimization Insights
- The use of sodium bicarbonate as base in methyl isobutyl ketone solvent at reflux for 6-8 hours yields high purity product with minimized side products.
- Acidification during workup to pH 2-3 enhances separation efficiency by protonating amine groups.
- Avoiding moisture and controlling reaction time prevents hydrolysis and degradation of chlorinated intermediates.
- The reaction is scalable from laboratory to industrial scale with similar conditions, though purification steps may be intensified for large batches.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 2-Chloro-1-(3-hydroxypiperidin-1-yl)butan-1-one, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves using protecting groups for the 3-hydroxypiperidine moiety to prevent unwanted side reactions. For example, Boc (tert-butoxycarbonyl) protection, as seen in (S)-1-Boc-3-hydroxypiperidine synthesis, can stabilize the hydroxyl group during alkylation or acylation steps . Post-reaction deprotection under acidic conditions (e.g., TFA) yields the final compound. Reaction optimization should include solvent selection (polar aprotic solvents like DMF or acetonitrile), temperature control (40–60°C), and monitoring via TLC or HPLC. Enzymatic reduction methods, such as those used for structurally similar chlorinated ketones, may also apply, with pH and ionic strength adjustments critical for yield (e.g., pH 7.6 phosphate buffer for optimal enzyme activity) .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR can confirm the presence of the 3-hydroxypiperidine ring and chloro-substituted butanone moiety.
- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction using programs like SHELXL (for refinement) and WinGX (for data processing) is recommended .
- HPLC-MS : Reverse-phase HPLC with UV detection (λ = 210–260 nm) coupled with mass spectrometry ensures purity and molecular weight verification .
Q. How does the 3-hydroxypiperidine moiety influence the compound’s reactivity in nucleophilic substitutions?
- Methodological Answer : The hydroxyl group introduces steric hindrance and hydrogen-bonding potential, which can slow down nucleophilic attacks at the carbonyl carbon. Comparative studies with non-hydroxylated piperidine analogs (e.g., 4-(4-chlorophenyl)-4-hydroxypiperidine derivatives) suggest that the hydroxyl group may stabilize intermediates via intramolecular hydrogen bonding, altering reaction pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical outcomes during synthesis?
- Methodological Answer : Discrepancies in stereoselectivity may arise from variations in reaction conditions. For example, enzymatic reductions (e.g., using Acinetobacter sp. strains) maintain high enantiomeric excess (>99.9%) across pH 6.0–8.0, but yield fluctuations may occur due to enzyme stability . To address this, perform kinetic resolution experiments or use chiral chromatography to isolate enantiomers. Computational modeling (e.g., DFT calculations) can also predict transition states and guide solvent/ catalyst selection.
Q. What strategies are recommended for crystal structure determination of this compound?
- Methodological Answer :
- Crystallization : Use slow evaporation in a solvent system (e.g., ethanol/water) to grow high-quality single crystals.
- Data Collection : Employ a high-resolution X-ray diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Refinement : Use SHELXL for anisotropic displacement parameter refinement and WinGX/ORTEP for visualizing thermal ellipsoids and packing diagrams .
Q. How can pH and ionic strength be optimized for biocatalytic applications involving this compound?
- Methodological Answer : Design a factorial experiment to test buffer systems (e.g., phosphate, Tris-HCl) across pH 6.0–8.0 and ionic strengths (0.05–0.2 M). For example, Acinetobacter sp. SC13874 shows peak activity at pH 5.5, but other strains may tolerate broader ranges . Use circular dichroism (CD) spectroscopy to assess enzyme structural stability under test conditions.
Data Contradiction Analysis
Q. Why might enzymatic vs. chemical synthesis yields differ significantly for this compound?
- Methodological Answer : Enzymatic methods often prioritize stereoselectivity over yield, while chemical routes (e.g., Friedel-Crafts acylation) may produce higher yields but require rigorous purification. For instance, enzymatic reductions of chlorinated ketones achieve >99.9% ee but only ~56% yield under suboptimal pH, whereas chemical methods using Lewis acids (e.g., AlCl₃) may yield >80% but require chiral auxiliaries for enantiocontrol .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
